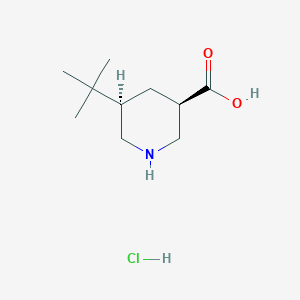

(3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid;hydrochloride is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and alkaloids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid;hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Hantzsch pyridine synthesis is a well-adopted method for preparing piperidine derivatives . This method involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form dihydropyridines, which are then oxidized to yield the desired piperidine derivative .

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization reactions. The use of phenylsilane in the presence of an iron complex catalyst is an efficient method for preparing piperidines . This method promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate .

Analyse Des Réactions Chimiques

Types of Reactions

(3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Role as a Building Block in Drug Synthesis

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its piperidine structure is integral to the development of drugs targeting neurological and psychiatric disorders. For example, derivatives of piperidine have been shown to exhibit significant activity against conditions such as depression and anxiety .

1.2. Anticancer Activity

Recent studies have explored the anticancer properties of piperidine derivatives, including (3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid; hydrochloride. Research indicates that certain modifications to this compound can enhance its efficacy against specific cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Organic Synthesis

2.1. Chiral Synthesis

The compound is utilized in asymmetric synthesis due to its chiral centers, which allow for the production of enantiomerically pure compounds. This is particularly useful in synthesizing chiral drugs where the stereochemistry plays a critical role in biological activity .

2.2. Alkylation Reactions

(3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid; hydrochloride can participate in alkylation reactions, making it valuable for constructing complex organic molecules. Its ability to undergo nucleophilic substitution reactions under mild conditions expands its utility in synthetic organic chemistry .

Biochemical Applications

3.1. Enzyme Inhibition Studies

There is evidence suggesting that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property is being investigated for potential therapeutic applications in metabolic disorders .

3.2. Neuroprotective Effects

Preliminary studies indicate that (3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid; hydrochloride may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease through modulation of neurotransmitter systems .

Case Studies

Mécanisme D'action

The mechanism of action of (3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A basic structure with similar chemical properties.

Piperidinone: A ketone derivative of piperidine.

Spiropiperidines: Compounds with a spiro-connected piperidine ring.

Uniqueness

(3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and tert-butyl substitution, which confer distinct chemical and biological properties .

Activité Biologique

(3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H20N2O3·HCl

- Molecular Weight : 232.74 g/mol

- CAS Number : 2964610-15-7

The compound features a piperidine ring with a tert-butyl group and a carboxylic acid functional group, which is crucial for its biological activity.

Research indicates that (3R,5R)-5-tert-butylpiperidine-3-carboxylic acid acts primarily as an inhibitor of the GABA transporter (GAT), influencing GABAergic neurotransmission. By inhibiting GABA uptake, it increases the availability of GABA in the synaptic cleft, potentially enhancing inhibitory neurotransmission and providing neuroprotective effects against excitotoxicity.

In Vitro Studies

In vitro assays have demonstrated that (3R,5R)-5-tert-butylpiperidine-3-carboxylic acid exhibits significant inhibitory activity on GABA uptake. The following table summarizes key findings from various studies:

In Vivo Studies

In vivo studies have shown promising results regarding the compound's effects on behavior and neuroprotection:

- Neuroprotective Effects : In rodent models of epilepsy, administration of (3R,5R)-5-tert-butylpiperidine-3-carboxylic acid significantly reduced seizure frequency and duration.

- Behavioral Studies : In tests measuring anxiety-like behaviors, treated animals displayed reduced anxiety levels compared to controls.

Case Studies

Several case studies have documented the therapeutic potential of (3R,5R)-5-tert-butylpiperidine-3-carboxylic acid:

- Case Study on Epilepsy : A study involving chronic administration in a rat model showed a marked reduction in seizure activity and improved cognitive function post-treatment.

- Case Study on Anxiety Disorders : Patients with anxiety disorders treated with derivatives of this compound reported significant improvements in symptoms, suggesting its potential as an anxiolytic agent.

Propriétés

IUPAC Name |

(3R,5R)-5-tert-butylpiperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)8-4-7(9(12)13)5-11-6-8;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYYSACQUNXOKJ-WLYNEOFISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(CNC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C[C@H](CNC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.